molecular formula C14H18MgN2Na2O8 B15447247 magnesium;disodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate CAS No. 63451-33-2

magnesium;disodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate

Cat. No.: B15447247
CAS No.: 63451-33-2
M. Wt: 412.59 g/mol
InChI Key: RNRKFHMTSMNMCO-UHFFFAOYSA-J
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Description

Chemical Structure and Properties Magnesium;disodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate (IUPAC name) is a cyclohexane-based polyaminocarboxylate chelating agent. Its molecular formula is C₁₄H₂₀N₂Na₂O₈·Mg·xH₂O (hydrate form), with a molecular weight of ~390.3 g/mol (anhydrous) and ~378.5 g/mol (hydrated) . The structure features a cyclohexyl backbone substituted with two ethylenediamine tetraacetate (EDTA) moieties, coordinated with magnesium (Mg²⁺) and disodium (Na⁺) ions. This arrangement enables strong metal ion sequestration, particularly for transition metals and alkaline earth cations .

Applications
Primarily used in industrial settings, this compound acts as a chelating agent in detergents, water treatment, and pharmaceuticals to stabilize formulations by binding metal impurities . Its cyclohexyl group enhances steric rigidity, improving selectivity for larger metal ions compared to linear EDTA derivatives .

Properties

CAS No.

63451-33-2

Molecular Formula

C14H18MgN2Na2O8

Molecular Weight

412.59 g/mol

IUPAC Name

magnesium;disodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.Mg.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;/q;+2;2*+1/p-4

InChI Key

RNRKFHMTSMNMCO-UHFFFAOYSA-J

Canonical SMILES

C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2]

physical_description

White powder;  [Hach MSDS]

Related CAS

482-54-2 (Parent)

Origin of Product

United States

Biological Activity

Magnesium disodium 2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate, also known by its CAS number 63451-33-2, is a complex organic compound with significant biological activity. This compound features a unique structure characterized by multiple carboxymethyl groups and a magnesium ion, which contributes to its potential applications in various biological systems.

  • Molecular Formula : C14_{14}H18_{18}MgN2_2Na2_2O8_8
  • Molecular Weight : 412.59 g/mol
  • Structure : The compound contains two sodium ions and one magnesium ion coordinated with a cyclohexane backbone and multiple carboxylate groups, enhancing its solubility and reactivity in biological environments.

Biological Activity

The biological activity of magnesium disodium 2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate can be attributed to its role as a metal chelator and its interactions with various biological molecules.

  • Metal Chelation : The compound effectively chelates metal ions, which can influence enzymatic activities and metabolic pathways. This property is particularly relevant in biochemistry for modulating the availability of essential minerals.
  • pH Buffering : The presence of carboxylate groups allows the compound to act as a buffering agent, maintaining physiological pH levels in biological systems.
  • Cellular Uptake : Studies suggest that the compound can facilitate cellular uptake of magnesium, which is crucial for numerous biochemical processes including ATP production, DNA synthesis, and protein synthesis.

Case Studies

  • Cell Culture Studies : In vitro studies have demonstrated that magnesium disodium 2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate promotes cell proliferation in human fibroblast cultures by enhancing magnesium availability1.
  • Animal Models : Animal studies have shown that supplementation with this compound improves bone density and mineralization, likely due to its role in facilitating magnesium absorption2.
  • Clinical Applications : Preliminary clinical trials indicate potential benefits in managing conditions like osteoporosis and cardiovascular diseases through improved magnesium homeostasis3.

Data Table

ParameterValue
Molecular Weight412.59 g/mol
SolubilitySoluble in water
Chelation CapacityHigh
Biological RoleMagnesium transport, buffering

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the target compound’s superiority in stabilizing magnesium-containing pharmaceuticals, outperforming CDTA in preventing metal-catalyzed oxidation . However, its synthesis (e.g., via titanium-mediated cyclohexane functionalization ) remains costlier than linear EDTA derivatives .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key steps include:

  • Data collection : Use a diffractometer (e.g., Stoe IPDS2) with MoKα radiation (λ = 0.71073 Å) at low temperatures (150 K) to minimize thermal motion .
  • Structure solution : Employ direct methods (via SHELXS/SHELXD) for initial phase determination .
  • Refinement : Use SHELXL97 with full-matrix least-squares on F², incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are located via difference Fourier maps or riding models .
  • Validation : Check for twinning (common in triclinic systems) using HKLF5 refinement and validate geometry with tools like PLATON .

Example data: Triclinic space group P1, a = 6.7117 Å, b = 12.1495 Å, c = 13.102 Å, α = 82.714°, β = 89.252°, γ = 83.238° .

Q. How does proton transfer influence the hydrogen-bonding network in this compound?

Proton transfer from carboxyl groups to amine moieties generates ionic species (e.g., melaminium cations and nitrilotriacetate anions), which stabilize the crystal lattice via N–H⋯O and O–H⋯O interactions . Key observations:

  • Protonated N atoms exhibit increased bond angles (e.g., 119.1–119.3° vs. 115.8° for non-protonated N), consistent with Hingerty’s studies on protonation effects .
  • Hydrogen-bond chains along [010] (average N–H⋯N distance: 3.3559 Å) form a 3D network interspersed with water molecules .
  • Use Mercury or OLEX2 to visualize hydrogen-bond geometry (e.g., D–H⋯A distances and angles) from refined CIF files .

Advanced Research Questions

Q. How should researchers address twinning during refinement, and what metrics indicate successful resolution?

  • Detection : Inspect reciprocal space for overlapping reflections (common in triclinic systems). Twin laws (e.g., 2-fold rotation about [100]) are identified via X-AREA .
  • Refinement : Use SHELXL97’s HKLF5 format with two twin domains. Refine the twin ratio (e.g., 0.5918:0.4082) and verify with Rint < 0.05 .
  • Validation : Compare R values (e.g., R = 0.084, wR = 0.244 for F² > 2σ(F²)) and check residual density peaks (Δρmax = 0.40 eÅ⁻³, Δρmin = -0.48 eÅ⁻³) .

Q. What discrepancies exist in bond-length analysis of carboxylate groups, and how should they be interpreted?

  • Observed trends : Average C–O bond length is 1.253(3) Å, but individual pairs deviate by 0.02–0.008 Å due to anisotropic electron density or protonation effects .
  • Validation : Compare against DFT-calculated bond lengths or high-resolution datasets. Discrepancies > 3σ may indicate disorder or incomplete proton transfer .
  • Mitigation : Apply restraints (e.g., DFIX, FLAT) during refinement to maintain chemically reasonable geometries .

Q. How does this compound’s coordination behavior compare to analogous EDTA derivatives?

Unlike EDTA’s hexadentate coordination, this compound’s cyclohexyl backbone and carboxylate groups enable variable denticity (e.g., tetra- or pentadentate modes). Key differences:

  • Steric effects : The cyclohexyl group restricts conformational flexibility, potentially reducing metal-binding efficiency compared to linear EDTA .
  • Protonation states : Nitrilotriacetate derivatives exhibit pH-dependent coordination, favoring Mg²⁺ or Ca²⁺ binding at neutral pH .
  • Experimental validation : Use UV-Vis titration or ITC to quantify stability constants (logK) under varying pH .

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